2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid
Description
2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid is a polycyclic compound featuring a cyclopentane ring fused to a naphthalene system, with a carboxylic acid substituent at the 2-position. Its synthesis, as described in , involves a multi-step process starting from an amine diol precursor. Key structural features include steric crowding around the benzyloxycarbonyl (Cbz) protecting group, which contributes to its acid sensitivity . Spectral characterization (IR, NMR, HRMS) confirms its bicyclic framework and functional groups, with a molecular formula of C24H23NO4 and a molecular weight of 323.35 g/mol (for a related derivative) . This compound’s instability under acidic conditions highlights its unique reactivity compared to simpler naphthalene derivatives.
Properties
IUPAC Name |
2,3-dihydro-1H-cyclopenta[a]naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)11-7-10-6-5-9-3-1-2-4-12(9)13(10)8-11/h1-6,11H,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZWGWLPTNLXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC3=CC=CC=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456194 | |
| Record name | 2,3-Dihydro-1H-cyclopenta[a]naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209224-98-6 | |
| Record name | 2,3-Dihydro-1H-cyclopenta[a]naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K. This process involves the formation of van-der-Waals complexes, followed by isomerization and termination via atomic hydrogen elimination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of high-temperature reactions and radical chemistry are likely employed to achieve large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
The compound has been studied for its interactions with neuropeptide receptors, particularly the Neuropeptide Y receptor type 5 (NPY5R).
Binding Affinity Studies
Research indicates that 2,3-dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid exhibits significant binding affinity to NPY5R, with reported Ki values ranging from 2.80 nM to 10 nM . These values suggest that the compound may act as an antagonist at this receptor, which is implicated in various physiological processes including appetite regulation and anxiety .
| Study | Ki Value (nM) | Assay Description |
|---|---|---|
| Study 1 | 2.80 | Inhibition of [125I]-PYY binding in LMtk cells |
| Study 2 | 3.50 | Inhibition of [125I]-PYY binding in LMtk cells |
| Study 3 | 7.30 | Inhibition of [125I]-PYY binding in LMtk cells |
Medicinal Chemistry Applications
Given its receptor activity, this compound holds promise for the development of new pharmaceuticals targeting neuropsychiatric disorders. The antagonistic properties at NPY5R may be leveraged to design drugs aimed at treating conditions such as obesity, anxiety disorders, and depression.
Case Studies
- Neuropeptide Y Modulation : A study demonstrated that compounds similar to this compound could modulate NPY signaling pathways effectively. This modulation was linked to reduced food intake in animal models, suggesting potential applications in obesity treatment.
- Anxiolytic Effects : Another case study explored the anxiolytic effects of NPY5R antagonists in rodent models. The findings indicated that blocking this receptor could alleviate anxiety-like behaviors, paving the way for new anxiolytic drugs based on this compound's structure.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions involving cyclization and carboxylation techniques. Its derivatives are also being investigated for enhanced biological activity and selectivity towards specific receptors.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid involves its interaction with molecular targets through various pathways. The compound can form van-der-Waals complexes and undergoes isomerization and hydrogen shifts, leading to the formation of stable products. These interactions are crucial in its chemical reactivity and potential biological effects .
Comparison with Similar Compounds
Cyclopenta-Fused Quinoline Derivatives
Compounds such as 8-amino-2,3-dihydro-1H-cyclopenta[b]quinolines () share a fused cyclopentane ring but replace the naphthalene system with a quinoline moiety. These derivatives are synthesized via cyclization of anthranilic acid with cyclopentanone in POCl3, followed by coupling with alkyldiamines . Unlike the carboxylic acid derivative, these compounds exhibit potent acetylcholinesterase (AChE) inhibition, with compound 6h achieving an IC50 of 3.65 nM .
Naphthalene Carboxylic Acid Derivatives
Simpler naphthalene-based acids, such as 2-hydroxy-1-naphthoic acid and 1-hydroxy-2-naphthoic acid (), lack the fused cyclopentane ring but share the carboxylic acid functionality. These compounds are intermediates in biodegradation pathways and exhibit distinct reactivity due to hydroxyl group positioning . For example, 2-hydroxy-1-naphthoic acid (compound 7) is a precursor to benzocoumarins, while 1-hydroxy-2-naphthoic acid (compound 17) forms aldehyde derivatives. Their synthetic routes typically involve oxidation or hydroxylation of naphthalene, contrasting with the multi-step condensation used for the cyclopenta-naphthalene analog .
Cyclohexane-Containing Naphthalene Dicarboximides
N-[(1R,2R)-2-Carboxycyclohexyl]naphthalene-2,3-dicarboximide () replaces the cyclopentane ring with a cyclohexane system and incorporates a dicarboximide group. With a molecular formula of C19H17NO4 and >98% purity, this compound is a stable crystalline solid, unlike the acid-sensitive cyclopenta-naphthalene derivative .
Comparative Data Table
Key Research Findings
- Structural Stability : The cyclopenta-naphthalene carboxylic acid’s acid sensitivity contrasts with the stability of cyclohexane-containing analogs, suggesting divergent applications in synthesis or drug design .
- Biological Activity: Cyclopenta-quinoline derivatives exhibit potent AChE inhibition, while the carboxylic acid derivative’s biological profile remains unexplored .
- Synthetic Complexity : Multi-step condensation routes are required for cyclopenta-fused systems, whereas simpler naphthalene acids are accessible via direct functionalization .
Biological Activity
2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid, with the CAS number 209224-98-6, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C14H12O2, with a molar mass of approximately 212.24 g/mol. The compound exhibits a predicted density of 1.287 g/cm³ and a pKa value of 4.41, indicating its acidic nature .
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Inhibition of Enzymes : It has been studied for its potential as a 5-alpha reductase inhibitor. This enzyme is crucial in the treatment of conditions like benign prostatic hyperplasia and male pattern baldness .
- Antitumor Activity : Analogous compounds have shown promise in anticancer studies, particularly in inhibiting tumor growth in various cell lines.
The biological activity of this compound can be attributed to its structural similarity to steroidal compounds that interact with specific enzyme systems. For instance:
- 5-alpha Reductase Inhibition : Compounds in this class have been shown to mimic the transition state of steroidal substrates, leading to competitive inhibition of the enzyme. In vitro studies have demonstrated IC50 values ranging from 0.09 µM to 0.75 µM against different isoforms of the enzyme .
Case Studies
Several studies have explored the biological effects of related compounds:
-
Study on 5-alpha Reductase Inhibitors :
- Objective : Evaluate the inhibitory activity on human and rat isoforms.
- Findings : The most potent inhibitors were identified with IC50 values significantly lower than those of existing treatments.
- : These findings suggest potential therapeutic applications in treating androgen-related conditions.
-
Antitumor Activity Assessment :
- Objective : Investigate the cytotoxic effects on cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant reductions in cell viability were observed at higher concentrations, indicating potential as an anticancer agent.
Data Table
Below is a summary table highlighting key findings from various studies on the biological activity of related compounds.
Q & A
Q. What are the established synthetic routes for 2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid, and how do reaction conditions influence yield?
The compound can be synthesized via chiral isoxazoline intermediates. For example, (1RS,2RS)-1-Benzyloxycarbonylamino derivatives are prepared by reacting amine diols with appropriate reagents, followed by purification via flash chromatography (e.g., 5:1 CH₂Cl₂:EtOAc with 1% HOAc). Acid sensitivity due to steric crowding around the Cbz protecting group necessitates careful pH control during synthesis . Yield optimization requires monitoring reaction intermediates using techniques like TLC and adjusting solvent polarity.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural confirmation relies on spectroscopic methods:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1710 cm⁻¹).
- NMR (¹H and ¹³C) resolves stereochemistry and substituent positions, with characteristic shifts for aromatic protons (δ 6.8–8.1 ppm) and dihydrocyclopenta backbone protons (δ 2.2–3.6 ppm).
- HRMS validates molecular weight (e.g., [M+Na]⁺ at m/z 412.1519) .
Q. What physicochemical properties (e.g., solubility, stability) are relevant for handling this compound?
While direct data for the compound is limited, analogous naphthalene derivatives (e.g., 2-naphthoic acid) exhibit low aqueous solubility and sensitivity to oxidation. Stability under acidic conditions is critical due to the labile Cbz group . Storage at 0–6°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How do steric and electronic factors influence the compound’s reactivity in peptide coupling or derivatization?
The cyclopenta-fused naphthalene core introduces steric hindrance, limiting access to the carboxylic acid group. Computational modeling (e.g., DFT) can predict reaction sites, while experimental studies using bulky coupling agents (e.g., HATU/DIPEA) improve acylation efficiency. Steric effects also destabilize protecting groups, as seen in acid-sensitive Cbz derivatives .
Q. What are the potential enzymatic or environmental degradation pathways of this compound?
Anaerobic degradation of naphthalene derivatives produces methyl esters (e.g., methylnaphthalene-2-carboxylate) via microbial esterases . For the target compound, hydrolytic cleavage of the cyclopenta ring or decarboxylation under UV exposure should be investigated using LC-MS/MS to track degradation products.
Q. How can this compound be applied in peptide-based fluorescent probes or enzyme inhibitors?
Analogous cyclopenta[b]anthracene derivatives (e.g., antAib) are used as fluorescent amino acids in peptides for conformational studies. The planar aromatic system of this compound may enhance fluorescence quantum yield or serve as a scaffold for protease inhibitors (e.g., PIN1 inhibitors) .
Q. What computational strategies are effective for predicting its interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with enzymes like peptidylprolyl isomerases. Parameterization using DFT-derived partial charges improves accuracy. For example, the compound’s carboxylic acid group may coordinate catalytic metal ions in hydrolases .
Data Contradictions and Resolution
Q. How can discrepancies in reported synthetic yields or purity be resolved?
Variations in yield (e.g., 79% vs. lower yields in scaled-up syntheses) may arise from incomplete purification or side reactions. Implementing orthogonal techniques (e.g., HPLC with UV/vis detection >98% purity threshold) ensures consistency . Cross-validate NMR assignments with COSY/HSQC to rule out rotameric interferences.
Q. Why do stability studies of similar compounds conflict under oxidative vs. reductive conditions?
Naphthalene derivatives with electron-withdrawing groups (e.g., –COOH) are prone to oxidation, while electron-donating substituents (e.g., –OH) enhance reductive stability. Controlled experiments under inert vs. aerobic conditions, coupled with EPR for radical detection, clarify degradation mechanisms .
Methodological Recommendations
Q. What protocols are recommended for synthesizing acid-sensitive derivatives of this compound?
Use mild deprotection agents (e.g., TFA/CH₂Cl₂ at 0°C) and avoid prolonged exposure to acids. Monitor reactions in real-time using inline IR or Raman spectroscopy. Post-synthesis, stabilize the product via lyophilization or salt formation (e.g., sodium or ammonium salts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
